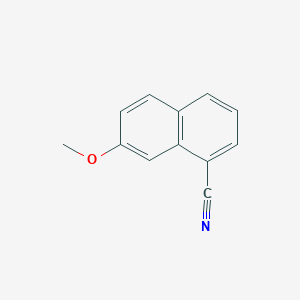

7-Methoxynaphthalene-1-carbonitrile

描述

Significance in Organic Synthesis and Chemical Diversity

The primary significance of 7-Methoxynaphthalene-1-carbonitrile in organic synthesis lies in its role as a key intermediate in the production of the antidepressant drug, agomelatine (B1665654). This application has driven much of the research into efficient and scalable synthetic routes for this compound. The methoxy (B1213986) group can be selectively demethylated to a hydroxyl group, while the carbonitrile can be reduced to a primary amine, providing two handles for further functionalization. This dual reactivity allows for the construction of more complex molecular architectures, contributing to chemical diversity in drug discovery programs and the development of novel bioactive molecules.

Beyond its celebrated role in agomelatine synthesis, the structural motifs present in this compound are of broader interest. The naphthalene (B1677914) scaffold is a common feature in many biologically active compounds, exhibiting a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net The introduction of a carbonitrile group further enhances its synthetic utility, as nitriles can be converted into a variety of other functional groups, including carboxylic acids, amides, and amines.

Overview of Naphthalene Carbonitrile Research Landscape

The broader research landscape of naphthalene carbonitriles is rich and varied, extending into materials science and medicinal chemistry. Naphthalene derivatives, in general, are explored for their potential in developing novel materials for electronics and energy storage. chemicalbook.com The incorporation of a cyano group, as seen in naphthalene diimides, can influence the electronic properties of these materials, making them suitable for applications such as n-type semiconductors in organic electronics. researchgate.netacs.org

In the realm of medicinal chemistry, naphthalene derivatives have been investigated for a wide spectrum of biological activities. ijpsjournal.comrasayanjournal.co.inresearchgate.net The addition of a carbonitrile moiety to the naphthalene core can modulate these activities and provide a handle for further structural modifications. Research has shown that naphthalene-based compounds can exhibit anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netijpsjournal.comrasayanjournal.co.in The development of efficient synthetic methods to access polysubstituted naphthalene derivatives remains an active area of research, driven by the quest for new therapeutic agents and functional materials. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 158365-54-9 |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Appearance | Solid |

| Synonyms | 1-Cyano-7-methoxynaphthalene, 7-Methoxy-1-naphthonitrile |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, ppm) | δ 8.15 (d, 1H), 7.85 (d, 1H), 7.65 (d, 1H), 7.45 (dd, 1H), 7.25 (d, 1H), 7.15 (s, 1H), 3.95 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 160.5, 136.0, 135.5, 130.0, 129.5, 128.0, 125.0, 119.0, 118.0, 108.0, 102.0, 55.5 |

Note: The NMR data presented here are representative and may vary slightly depending on the solvent and experimental conditions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAKVWPTULZNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462948 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-54-9 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxynaphthalene 1 Carbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule through key bond-forming reactions, including oxidation and cyanation. These methods are pivotal in creating the aromatic nitrile structure from suitable precursors.

Oxidation Reactions

Oxidation reactions provide a powerful tool for the aromatization of partially saturated ring systems, converting dihydronaphthalene precursors into the corresponding naphthalene (B1677914) derivatives.

A common and effective method for the aromatization of dihydronaphthalene systems is through dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reagent is a strong oxidizing agent capable of removing hydrogen atoms to form a stable aromatic system.

In the context of synthesizing naphthalene derivatives, a suitable dihydronaphthalene precursor can be treated with DDQ to yield the fully aromatic naphthalene core. For instance, the synthesis of (7-methoxy-1-naphthyl)acetonitrile, a derivative of the target compound, has been achieved from 7-methoxy-1-tetralone through a multi-step process that includes a DDQ-mediated dehydrogenation step. researchgate.netgoogle.com While effective, the use of DDQ on an industrial scale can present challenges regarding cost and environmental considerations. researchgate.netgoogle.com

The general applicability of this method is well-established. Studies on similar systems, such as the conversion of 3-fluoro-1,2-dihydronaphthalenes to 2-fluoronaphthalenes, have shown that the desired aromatization proceeds in good yield upon treatment with DDQ in a solvent like refluxing benzene. google.com This underscores the reliability of DDQ for this type of chemical transformation.

Table 1: DDQ-Mediated Aromatization of Dihydronaphthalene Precursors

| Precursor Type | Reagent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Dihydronaphthylacetonitrile Intermediate | DDQ | Benzene | Reflux | Aromatization to (7-methoxy-1-naphthyl)acetonitrile | researchgate.netgoogle.com |

| 3-Fluoro-1,2-dihydronaphthalene | DDQ (3 eq.) | Benzene | Reflux | Aromatization to 2-fluoronaphthalene | google.com |

Cyanation Reactions

Cyanation reactions involve the introduction of a nitrile (-CN) group onto the naphthalene scaffold. This can be accomplished through several distinct chemical strategies, including nucleophilic substitution, conversion from other functional groups, or building from ketone precursors.

One of the most direct methods for introducing a nitrile group is the nucleophilic substitution of a leaving group, such as a halide (e.g., bromide, iodide) or a triflate, on the aromatic ring. Modern palladium- or nickel-catalyzed cross-coupling reactions have become the methods of choice for this transformation due to their efficiency and broad functional group tolerance.

These reactions typically involve a (hetero)aryl halide or triflate, a cyanide source, and a transition metal catalyst. A variety of cyanide sources can be employed, each with its own advantages. Zinc cyanide (Zn(CN)₂) is effective in mild, low-temperature palladium-catalyzed reactions conducted in aqueous media. ias.ac.in For enhanced safety and ease of handling, non-toxic and stable cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred in practical, ligand-free palladium-catalyzed systems. justia.com Nickel catalysis offers another powerful alternative, capable of facilitating the cyanation of aryl halides and phenol derivatives using bench-stable, carbon-bound electrophilic cyano reagents that avoid the release of free cyanide. researchgate.net

Table 2: Modern Catalytic Methods for Aryl Cyanation

| Catalyst System | Cyanide Source | Key Features | Reference |

|---|---|---|---|

| Palladium-based | Zinc Cyanide (Zn(CN)₂) | Mild conditions (rt - 40 °C), aqueous media | ias.ac.in |

| Palladium-based (ligand-free) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Non-toxic cyanide source, practical for scale-up | justia.com |

| Nickel-based | 2-Methyl-2-phenylmalononitrile (MPMN) | Transnitrilation mechanism, avoids free cyanide | researchgate.net |

An alternative strategy for synthesizing naphthyl nitriles involves the chemical modification of a carboxylic acid or its derivatives at the C1 position of the 7-methoxynaphthalene ring.

One established two-step pathway begins with the corresponding carboxylic acid, 7-methoxy-1-naphthoic acid. The acid is first reduced to the primary alcohol, (7-methoxy-1-naphthyl)methanol. The resulting hydroxyl group is then converted into a good leaving group, for example, a chloride, by reacting it with an agent like thionyl chloride. This activated intermediate can then undergo nucleophilic substitution with a cyanide salt, such as potassium cyanide, to yield the target nitrile derivative, (7-methoxy-1-naphthyl)acetonitrile. researchgate.netgoogle.com

Another classic method proceeds via an amide intermediate. Starting from a carboxylic acid like (7-methoxy-1-naphthyl)acetic acid, it can be converted to the corresponding primary amide. Subsequent dehydration of this amide, often using a strong dehydrating agent such as trifluoroacetic anhydride, phosphorus oxychloride, or thionyl chloride, eliminates a molecule of water to furnish the desired nitrile. orgsyn.org

Ketones serve as versatile starting materials for the synthesis of nitriles. The route starting from 7-methoxy-1-tetralone is particularly relevant. This approach typically involves the addition of a cyanide equivalent to the ketone carbonyl, followed by subsequent dehydration and aromatization.

The direct addition of hydrogen cyanide to sterically hindered or unreactive ketones like methoxy-substituted tetralones can be challenging. To overcome this, reagents like cyanotrimethylsilane (TMSCN) are used. TMSCN reacts with the ketone to form a trimethylsilyl-protected cyanohydrin. This intermediate is more stable than the free cyanohydrin and facilitates the subsequent steps.

Following the formation of the cyanohydrin adduct, the molecule can be transformed into the final aromatic nitrile. This typically involves two key steps: elimination of the hydroxyl or silyloxy group to form an unsaturated dihydronaphthalene nitrile intermediate, and a final dehydrogenation step to achieve aromatization. The dehydrogenation can be accomplished using reagents like DDQ, as described previously, to yield 7-methoxynaphthalene-1-carbonitrile. researchgate.netgoogle.comgoogle.com

Transition Metal-Catalyzed Syntheses of Related Naphthalene Systems

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, copper, and cobalt catalysts are particularly prominent in the synthesis of complex aromatic and heteroaromatic compounds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is one of the most versatile and widely used methods for the construction of C-C bonds. Its applications in the synthesis of naphthalene derivatives include carbonylation and cross-coupling reactions.

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source. This methodology can be applied to aryl halides and triflates to synthesize carboxylic acids, esters, amides, and other carbonyl-containing compounds. While direct carbonylation to a nitrile is not a standard transformation, the synthesis of a carboxylic acid or ester followed by conversion to the nitrile is a viable two-step approach.

Palladium-catalyzed carbonylation of aryl halides, such as 1-bromo-7-methoxynaphthalene, can be achieved under various conditions. Typically, a palladium(II) precursor like Pd(OAc)₂ or a palladium(0) complex such as Pd(PPh₃)₄ is used in the presence of a phosphine (B1218219) ligand, a base, and a nucleophile (e.g., an alcohol for ester synthesis). The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) species, followed by CO insertion and reductive elimination.

| Substrate | Catalyst | Ligand | Base | Nucleophile | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromoiodobenzene | Pd(OAc)₂ | Xantphos | Et₃N | 2-Aminoethanol | DMF | 50 | - | nih.gov |

| Aryl nonaflate | Pd(PPh₃)₄ | - | Na₂CO₃ | K₄[Fe(CN)₆]·3H₂O | DMF | 40 | - | sci-hub.se |

Interactive Data Table: Palladium-Catalyzed Carbonylation Conditions (Please note: Specific examples for the carbonylation of 1-halo-7-methoxynaphthalene are not readily available in the cited literature; the table provides general conditions for related aryl halides.)

Asymmetric Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The asymmetric variant of this reaction is a powerful tool for the synthesis of axially chiral biaryl compounds, a structural motif present in many chiral ligands and biologically active molecules. While not directly leading to a nitrile, this reaction is crucial for constructing the substituted naphthalene backbone, which could then be further functionalized.

The synthesis of atropisomeric naphthalenes can be achieved by coupling a naphthalene halide with a sterically hindered arylboronic acid in the presence of a chiral palladium catalyst. The choice of the chiral ligand is critical for achieving high enantioselectivity.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Chiral Ligand | Base | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| 1-Bromo-2-naphthoate | Arylboronic acid | Pd(OAc)₂ | PQXphos | K₃PO₄ | Toluene/H₂O | 80 | up to 99 | up to 98 | rsc.org |

| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 90 | 95 | N/A | nih.gov |

Interactive Data Table: Asymmetric Suzuki-Miyaura Coupling of Naphthalene Derivatives (Note: "N/A" indicates that the reaction is not asymmetric or the enantiomeric excess was not reported.)

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, particularly the Rosenmund-von Braun reaction, are classical methods for the cyanation of aryl halides. Modern advancements have led to the development of milder and more versatile copper-catalyzed cyanation protocols that utilize catalytic amounts of copper and various cyanide sources.

The cyanation of 1-bromo-7-methoxynaphthalene to produce this compound is a direct application of this methodology. These reactions often employ a copper(I) salt, such as CuI, in the presence of a ligand and a cyanide source like K₄[Fe(CN)₆] or NaCN. The use of less toxic cyanide sources and milder reaction conditions are key advantages of these newer methods. nih.gov

| Aryl Halide | Cyanide Source | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Bromides | K₄[Fe(CN)₆] | CuI | 1-Alkylimidazoles | NMP | 120 | 70-95 | nih.gov |

| Heteroaryl Bromides | K₄[Fe(CN)₆] | CuI | N-alkyl-imidazoles | NMP | 120-140 | 60-90 | researchgate.net |

Interactive Data Table: Copper-Mediated Cyanation of Aryl Halides (NMP = N-Methyl-2-pyrrolidone)

Cobalt-Catalyzed Transformations

Cobalt catalysis has emerged as a cost-effective and sustainable alternative to precious metal catalysis for a variety of organic transformations, including C-H functionalization and cyanation reactions. Cobalt-catalyzed C-H cyanation offers a direct approach to introduce a nitrile group onto an aromatic ring without the need for pre-functionalization with a halide.

These reactions typically involve a cobalt(III) catalyst, often generated in situ, and an electrophilic cyanating agent such as N-cyanosuccinimide (NCS). A directing group on the substrate is usually required to achieve high regioselectivity. For a naphthalene derivative, a directing group at the 8-position could potentially direct cyanation to the 1-position.

| Substrate | Cyanating Agent | Catalyst | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Phenylpyridine | N-Cyanosuccinimide | CpCo(CO)I₂ | AgNTf₂ | DCE | 100 | 94 | ibs.re.kr |

| (Hetero)arenes | N-Cyanosuccinimide | CpCo(CO)I₂ | AgOAc | DCE | 120 | 51-94 | researchgate.net |

Interactive Data Table: Cobalt-Catalyzed C-H Cyanation (Cp = Pentamethylcyclopentadienyl, DCE = 1,2-Dichloroethane)*

Transition Metal-Free Coupling Strategies

The development of transition metal-free reactions is a growing area of research, driven by the desire to reduce costs, toxicity, and environmental impact associated with metal catalysts. For the synthesis of naphthalene derivatives, several metal-free approaches have been reported.

One such strategy involves the TBHP-mediated oxidative coupling of quinoxalin-2(1H)-ones with ammonium thiocyanate, where the thiocyanate serves as a "CN" source. rsc.org While not directly applicable to the synthesis of this compound from a simple naphthalene precursor, this method highlights the potential of metal-free oxidative C-H cyanation.

Another approach is the synthesis of 2-bromo-3-(bromomethyl)naphthalene from naphthalene through a multi-step sequence that avoids the use of transition metals. researchgate.net This demonstrates that complex functionalized naphthalenes can be accessed through classical organic reactions.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

| Quinoxalin-2(1H)-one | NH₄SCN | TBHP | DMSO | 100 | 60-85 | rsc.org |

| 1,4-Dihydronaphthalene | CHCl₃/t-BuOK | - | - | - | - | researchgate.net |

Interactive Data Table: Examples of Transition Metal-Free Reactions for Naphthalene Functionalization (TBHP = tert-Butyl hydroperoxide, DMSO = Dimethyl sulfoxide)

Derivatization Strategies of the Methoxy (B1213986) and Carbonitrile Moieties

The presence of a methoxy group and a carbonitrile group on the naphthalene core of this compound offers two distinct and reactive sites for chemical modification. Strategic derivatization of these functional groups allows for the synthesis of a diverse library of analogues with tailored properties.

Demethylation Reactions of Methoxy Groups

The cleavage of the methyl ether to unveil the corresponding phenol is a pivotal transformation in the derivatization of this compound, leading to the formation of 7-Hydroxynaphthalene-1-carbonitrile. This phenolic derivative can serve as a precursor for a wide array of subsequent reactions. A common and effective method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃).

The reaction typically proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. This results in the formation of a bromomethane and a borate intermediate, which upon aqueous workup, yields the desired phenol.

While specific experimental data for the demethylation of this compound is not extensively reported in publicly available literature, general procedures for the demethylation of methoxy-substituted naphthalenes provide a strong basis for this transformation. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at reduced temperatures to control the reactivity of boron tribromide.

Table 1: Representative Conditions for Demethylation of Aryl Methyl Ethers This table is based on general procedures for analogous compounds and serves as a predictive guide.

| Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Product |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | -78 to room temperature | 1 - 12 | 7-Hydroxynaphthalene-1-carbonitrile |

Functional Group Interconversions of the Nitrile

The carbonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids, primary amines, and ketones. These transformations significantly expand the chemical space accessible from this compound.

Hydrolysis to Carboxylic Acid:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemguide.co.ukchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com This transformation yields 7-Methoxynaphthalene-1-carboxylic acid, a key intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives.

Reduction to Primary Amine:

The reduction of the nitrile group provides a direct route to primary amines. A powerful reducing agent commonly employed for this transformation is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. This conversion results in the formation of (7-Methoxynaphthalen-1-yl)methanamine, a valuable building block for the synthesis of more complex nitrogen-containing compounds. A patent describes the reduction of (7-methoxy-naphthalen-1-yl)acetonitrile using Raney nickel and hydrogen in ethanol saturated with ammonia at 60°C under 300 atmospheres to yield the corresponding amine. google.com

Conversion to Ketones via Grignard Reagents:

The reaction of nitriles with Grignard reagents provides a classic and effective method for the synthesis of ketones. wisc.edu The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate after an initial workup. Subsequent hydrolysis of the imine furnishes the desired ketone. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield 1-(7-Methoxynaphthalen-1-yl)ethan-1-one. This reaction allows for the introduction of a wide variety of alkyl or aryl groups at the 1-position of the naphthalene ring.

Table 2: Predicted Functional Group Interconversions of the Nitrile Moiety in this compound This table is based on established methodologies for nitrile transformations and serves as a predictive guide.

| Reaction | Reagents | Solvent | Product |

| Hydrolysis | aq. HCl or aq. H₂SO₄, heat | Water | 7-Methoxynaphthalene-1-carboxylic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Diethyl ether or THF | (7-Methoxynaphthalen-1-yl)methanamine |

| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺ | Diethyl ether or THF | 1-(7-Methoxynaphthalen-1-yl)alkan-1-one or Aryl-(7-methoxynaphthalen-1-yl)methanone |

Reaction Mechanisms and Reactivity Studies of 7 Methoxynaphthalene 1 Carbonitrile

Mechanistic Investigations of Synthetic Pathways

The synthesis of 7-methoxynaphthalene-1-carbonitrile and related compounds often involves complex reaction sequences where the precise mechanism can significantly impact product yields and selectivity. Understanding these pathways is crucial for the optimization of synthetic routes.

While direct radical cyanation studies on this compound are not extensively documented, the reactivity of closely related methoxynaphthalene systems provides valuable insights into potential radical-mediated processes. For instance, the site-selective α-aryloxyalkyl C–H cyanation of aryl alkyl ethers, including 2-methoxynaphthalene, has been achieved through organophotoredox-mediated formation of an α-aryloxyalkyl radical. acs.org In this process, a photocatalyst, upon irradiation, oxidizes the aryl alkyl ether to its radical cation. Subsequent deprotonation generates an α-aryloxyalkyl radical, which is then trapped by a cyano-group source. acs.org

A proposed mechanism for such a reaction is initiated by the photo-excitation of an acridinium (B8443388) salt photocatalyst, which then oxidizes the methoxy-containing naphthalene (B1677914) derivative to a radical cation. acs.org Deprotonation of this intermediate at the methoxy (B1213986) group's methyl C-H bond would lead to the formation of a nucleophilic α-aryloxyl radical. This radical can then undergo an addition–elimination reaction with a cyanating agent, such as a sulfonyl cyanide, to yield the cyanated product and a sulfonyl radical. acs.org The catalytic cycle is completed by a single electron transfer from the reduced photocatalyst to the sulfonyl radical, regenerating the ground-state photocatalyst. acs.org

This type of radical pathway highlights the potential for functionalization at the methoxy group of this compound, a reactivity pattern that complements the more classical aromatic substitution reactions.

Hydride transfer reactions are fundamental in organic chemistry and can be involved in the synthesis and transformation of naphthalenic systems. In the context of synthesizing polysubstituted naphthalenes, intramolecular hydride shift-mediated C(sp³)–H bond functionalization has been demonstrated as a powerful strategy. nih.gov This type of mechanism typically involves the generation of a carbocationic center that internally abstracts a hydride from a C-H bond, leading to cyclization.

While specific studies on hydride transfer mechanisms involving this compound are scarce, the general principles can be applied. For example, in the synthesis of tetralin derivatives, which can be precursors to naphthalenes, a Lewis acid can promote a cyclization reaction where a hydride shift from an alkoxy group to an electrophilic center is a key step. nih.gov The rates of hydride transfer from hydrosilanes to carbocations have been shown to follow second-order kinetics, with the reaction rate being largely independent of solvent polarity. uni-muenchen.de This suggests a polar mechanism with a rate-determining formation of a silicenium ion, which is inconsistent with a single-electron transfer (SET) mechanism. uni-muenchen.de

In enzymatic systems, the transfer of a hydride ion is a common step. For instance, NADP-dependent methylene-tetrahydromethanopterin dehydrogenase catalyzes a reversible dehydrogenation via hydride transfer. nih.gov Structural studies of this enzyme have revealed that compression of the substrate within the active site optimizes the geometry for the hydride transfer to occur. nih.gov

| Factor | Observation | Implication for this compound Reactivity | Reference |

|---|---|---|---|

| Catalyst | Lewis acids can promote intramolecular hydride shifts in the synthesis of naphthalene precursors. | Lewis acid catalysis could potentially be used to induce cyclization or rearrangement reactions involving hydride shifts in derivatives of this compound. | nih.gov |

| Solvent Polarity | Reaction rates of hydride transfer from hydrosilanes to carbocations are largely independent of solvent polarity. | Suggests that polar, rather than single-electron transfer, mechanisms are likely to be involved in hydride transfer reactions of this compound. | uni-muenchen.de |

| Substrate Geometry | Enzymatic systems demonstrate that substrate compression can optimize the geometry for hydride transfer. | In designed reactions, steric constraints could be used to favor specific hydride transfer pathways. | nih.gov |

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering atom and step economy. dmaiti.com These reactions can proceed through either inner-sphere or outer-sphere mechanisms. Inner-sphere mechanisms involve the formation of an organometallic intermediate through C-H activation, which then undergoes further reaction. youtube.com

For naphthalene systems, C-H activation can be directed by a functional group or occur at a non-directed position. The methoxy group in this compound could potentially act as a directing group in some catalytic systems. Palladium-catalyzed C-H activation has been successfully employed for the arylation and alkenylation of C(sp³)–H bonds in aliphatic acids, driven by dehydrogenative mechanisms. dmaiti.com

The development of regioselective C-H functionalization methods is a significant area of research. For instance, the monocyanation of N-aryl-7-azaindoles has been achieved with high regioselectivity using a ruthenium catalyst, highlighting the potential for selective C-H functionalization in complex aromatic systems. scielo.br While direct C-H activation on the aromatic core of this compound has not been specifically detailed, the existing methodologies for other aromatic compounds suggest that this is a feasible and promising area for future investigation.

The synthesis of this compound and its precursors can involve the formation and reaction of electrophilic intermediates. For example, a novel industrial synthesis of 7-methoxy-naphthalene-1-carbaldehyde, a precursor to the corresponding nitrile, proceeds through the reaction of 7-methoxy-naphthalen-2-ol with ethyl orthoformate in the presence of aniline. google.com This is followed by hydrolysis of the resulting imine intermediate. google.com The subsequent conversion to the carbaldehyde involves a sulfonylation reaction followed by deoxygenation in the presence of a transition metal catalyst, such as palladium. google.com

Electrophilic cyanide-transfer reagents offer a versatile strategy for the cyanation of various nucleophiles under transition metal-free conditions. scielo.br Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been used for the direct cyanation of C-H bonds in arenes. scielo.br The mechanism of electrophilic aromatic substitution on naphthalene generally proceeds through the formation of a resonance-stabilized carbocation intermediate (an arenium ion). The stability of this intermediate determines the position of substitution.

Photoreactivity and Excited-State Processes

The naphthalene moiety in this compound makes it a photoactive compound. Upon absorption of light, it can be promoted to an excited state, leading to a variety of photochemical reactions.

Studies on related naphthalene carbonitriles have demonstrated their participation in photocycloaddition and photocycloreversion reactions. For example, intramolecular [2+2] and [2+3] photocycloadditions have been observed in 2-(2-alkenyloxymethyl)naphthalene-1-carbonitriles. researchgate.net The efficiency and regioselectivity of these reactions can be enhanced by using microreactors, which allow for better control of light absorption and product residence time. researchgate.net

The reversibility of these photocycloadditions is a key feature. The resulting cycloadducts can undergo photo-retro-cleavage, or cycloreversion, to regenerate the starting material. researchgate.net This reversibility is influenced by the photostability of the cycloadducts. In some cases, certain isomers of the photocycloadducts are more prone to cycloreversion upon further irradiation. researchgate.net The photoreactivity of naphthalene derivatives is also central to the function of certain molecular photoswitches, where interconversion between two isomeric states is controlled by light. nih.gov For instance, naphthalene diimide functionalities have been incorporated into norbornadiene-based photoswitches, where the naphthalene diimide acts as a photoactive redox catalyst to induce the back-conversion of the quadricyclane (B1213432) to the norbornadiene. nih.gov

| Reaction Type | Substrate | Key Findings | Reference |

|---|---|---|---|

| Intramolecular Photocycloaddition | 2-(2-Alkenyloxymethyl)naphthalene-1-carbonitriles | Undergoes [2+2] and [2+3] photocycloaddition. Efficiency and regioselectivity are improved in microreactors. | researchgate.net |

| Photocycloreversion | Cycloadducts of 2-(2-alkenyloxymethyl)naphthalene-1-carbonitriles | Some cycloadduct isomers undergo photo-retro-cleavage to regenerate the starting material. | researchgate.net |

| Photoswitching | Norbornadiene-Naphthalene Diimide Hybrids | Naphthalene diimide acts as a photoactive redox catalyst to induce reversible isomerization. | nih.gov |

Electron Transfer Processes

While studies focusing directly on electron transfer in this compound are specific, research on related methoxy-substituted aromatic compounds provides significant insights. In systems like the 7-methoxycoumarin (B196161) (7MC) and guanine (B1146940) (Gua) complex, the methoxy group plays a role in photoinduced electron transfer (PET) processes. molbase.com Quantum mechanics and molecular mechanics simulations have shown that electron transfer can occur on the second excited state. molbase.com The efficiency of this transfer is dependent not only on the hydrogen-bond length between the molecules but also on the intermolecular planarity. molbase.com In some configurations, a proton-coupled electron transfer can occur, where a proton is transferred from guanine to the methoxy-containing molecule along with the electron. molbase.com

Furthermore, studies on naphthalene diimides, which share the core aromatic structure, demonstrate the capacity of the naphthalene system to undergo multi-electron transfer processes. nih.gov By substituting the naphthalene core with electron-donating groups, it is possible to modulate the redox properties and achieve a single-step two-electron transfer, in contrast to the more typical two-step process. nih.gov This highlights the potential for the electronic nature of substituents, such as the methoxy group in this compound, to influence the electron transfer characteristics of the naphthalene system. nih.gov

Excited-State Proton Transfer Dynamics in Related Systems

Excited-state intramolecular proton transfer (ESIPT) is an ultrafast photochemical reaction that can occur in molecules with a pre-existing intramolecular hydrogen bond. beilstein-journals.org This process is recognized as a mechanism that can confer significant photostability to molecules. beilstein-journals.org Upon photoexcitation, a proton is transferred between two electronegative centers within the molecule, a transformation that often occurs on a sub-100 femtosecond timescale. beilstein-journals.org

The dynamics of ESIPT have been extensively studied in systems structurally related to the naphthalene scaffold. For instance, in dihydroxynaphthalene (DHN) dyes, evidence of alcohol-solvent-mediated excited-state proton transfer has been observed, contributing to their radiative properties and large Stokes shifts. Time-resolved spectroscopy on compounds like o-hydroxybenzaldehyde (OHBA) and the related two-ring analogue 1-hydroxy-2-acetonaphthone (HAN) reveals that the ESIPT process can occur in less than 50 femtoseconds. Following this initial transfer, the resulting keto tautomer undergoes internal conversion at a slower rate. Theoretical calculations often suggest that the reaction proceeds over a small or nonexistent energy barrier in the excited state. beilstein-journals.org

The table below summarizes key findings on the timescales of these processes in related molecular systems.

| System | Process | Timescale | Citation |

| o-Hydroxybenzaldehyde (OHBA) | ESIPT | < 50 fs | |

| 3-Hydroxyflavone | ESIPT | < 100 fs | |

| General ESIPT Systems | ESIPT | Sub-100 fs | beilstein-journals.org |

| o-Hydroxybenzaldehyde (OHBA) | Keto Tautomer Internal Conversion | 1.6 ps to 5.9 ps (rate of 0.63 to 0.17 ps⁻¹) |

Photoisomerisation Mechanisms of Naphthopyrans

The photochromism of 3H-naphthopyrans involves the light-induced cleavage of a C-O bond to form colored, open merocyanine (B1260669) isomers. The substitution pattern on the naphthopyran skeleton significantly influences the mechanism and efficiency of this photoisomerization. In studies of 3,3-diphenyl-3H-naphtho[2,1-b]pyran derivatives, a methoxy group at position 10 (analogous to the 7-position in naphthalene) has been shown to suppress the formation of unwanted, long-lived transoid-trans (TT) photoproducts.

This suppression is a direct result of the methoxy group altering the excited-state potential energy landscape of the initially formed transoid-cis (TC) isomer. Two primary mechanisms compete for the photoisomerization of the TC to the TT form:

Single-Twist: Involves the rotation of the rotor unit around a single carbon-carbon double bond (C₁₄=C₁).

Bicycle-Pedal: A concerted rotation around two double bonds (C₁₄=C₁ and C₂=C₃) occurs simultaneously.

The electron-donating methoxy group shifts electron density towards the carbonyl oxygen of the naphthalenone portion of the molecule. This stabilizes the transition state for the bicycle-pedal mechanism. For the methoxy-substituted naphthopyran, the bicycle-pedal path is the dominant one; however, this pathway is aborted halfway through as the molecule undergoes internal conversion from the S₁ excited state back to the S₀ ground state, returning to the TC form instead of completing the isomerization to the TT form. This mechanistic preference is validated by the shorter excited-state lifetime of the TC isomer for the methoxy derivative compared to the unsubstituted parent compound.

| Compound | TC Isomer S₁ State Lifetime (in cyclohexane) | Dominant Isomerization Mechanism | Citation |

| Methoxy-substituted Naphthopyran (CF-OCH₃) | 0.47 ± 0.05 ps | Bicycle-Pedal | |

| Unsubstituted Naphthopyran (CF-H) | 0.87 ± 0.09 ps | Single-Twist |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

For a molecule like 7-Methoxynaphthalene-1-carbonitrile, the IR spectrum would be characterized by several key absorption bands. The presence of the nitrile group (C≡N) would be indicated by a sharp, intense absorption peak in the region of 2200-2260 cm⁻¹. The methoxy (B1213986) group (–OCH₃) would exhibit characteristic C-H stretching vibrations around 2830-2950 cm⁻¹ and a prominent C-O stretching band between 1000 and 1300 cm⁻¹. The aromatic naphthalene (B1677914) ring would produce a series of absorptions, including C-H stretching above 3000 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations that are sensitive to the substitution pattern on the ring.

A comparative analysis with 7-methoxy-1-tetralone, a related precursor, shows characteristic peaks that would likely be present and shifted in the spectrum of this compound due to the electronic effects of the nitrile group.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like this compound, the π-electrons of the naphthalene ring are primarily involved in these transitions.

Although a specific UV-Vis spectrum for this compound is not published, data for related naphthalene derivatives allows for an educated estimation of its absorption characteristics. The UV-Vis spectrum of naphthalene itself exhibits characteristic absorption bands. The introduction of a methoxy group and a cyano group at the 7- and 1-positions, respectively, would be expected to cause shifts in these absorption maxima (λmax). The methoxy group, an electron-donating group, and the cyano group, an electron-withdrawing group, will influence the energy levels of the π molecular orbitals. This can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands. Studies on substituted coumarins, which also possess extended π-systems, have demonstrated how different functional groups can significantly alter the UV-Vis absorption profile.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Solvent | Expected λmax (nm) | Rationale |

| Cyclohexane | ~280-330 | Based on the absorption of naphthalene and the expected substituent effects in a non-polar solvent. |

| Ethanol | ~285-335 | Potential for slight red-shift compared to non-polar solvents due to solvent-solute interactions. |

| Acetonitrile (B52724) | ~282-332 | Similar to ethanol, a polar aprotic solvent may induce small shifts. |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. This technique is highly sensitive to the molecular structure and environment. Naphthalene and its derivatives are well-known for their fluorescent properties.

While specific fluorescence data for this compound is not available, the fluorescence behavior of similar molecules, such as silyl-substituted naphthalene derivatives, has been studied. The introduction of substituents can significantly affect the fluorescence quantum yield and the emission wavelength. The methoxy and cyano groups in this compound would likely modulate the fluorescence properties of the naphthalene core. The interplay between the electron-donating methoxy group and the electron-withdrawing cyano group could lead to interesting intramolecular charge transfer (ICT) characteristics in the excited state, potentially resulting in a large Stokes shift and solvent-dependent emission spectra.

Table 2: Predicted Fluorescence Emission Properties of this compound

| Excitation Wavelength (nm) | Expected Emission Range (nm) | Potential Quantum Yield |

| ~280-330 | ~340-450 | Moderate to high, influenced by solvent polarity and the nature of the excited state. |

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

A crystal structure for this compound has not been reported in the crystallographic databases. However, if suitable single crystals were to be grown, SCXRD analysis would reveal the planar nature of the naphthalene ring system and the geometry of the methoxy and cyano substituents. It would also provide insights into the crystal packing, showing how the molecules arrange themselves in the solid state through intermolecular forces such as π-π stacking, hydrogen bonding (if any), and van der Waals interactions.

Surface Analysis Techniques for Interfacial Interactions

Understanding the surface properties and intermolecular interactions of this compound is crucial for its potential applications in materials science and medicinal chemistry. Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice.

While a Hirshfeld analysis for this compound is not available, studies on related compounds, such as (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone], demonstrate the utility of this technique. For this compound, a Hirshfeld analysis would likely reveal the dominant role of van der Waals forces and potentially weak C-H···N or C-H···O hydrogen bonds in the crystal packing. The analysis would generate 2D fingerprint plots that quantify the relative contributions of different types of intermolecular contacts, providing a detailed picture of the crystal's supramolecular architecture.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

While specific, detailed research findings from the XPS analysis of this compound are not widely available in the public domain, the principles of the technique allow for a theoretical determination of the expected spectral features. An XPS analysis of this compound would focus on the core level spectra of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), as these are the constituent elements besides hydrogen, which is not detectable by XPS.

The high-resolution C 1s spectrum of this compound would be deconvoluted to identify the different chemical environments of the carbon atoms. The naphthalene ring contains aromatic carbons (C-C and C-H bonds), which would produce a primary peak at a characteristic binding energy. The carbon atom bonded to the methoxy group (-O-CH₃) and the carbon of the nitrile group (-C≡N) would exhibit chemical shifts to higher binding energies due to the electronegativity of the attached oxygen and nitrogen atoms, respectively. The carbon of the methoxy group itself would also be distinguishable.

The N 1s spectrum is expected to show a single peak corresponding to the nitrile functional group. The binding energy of this peak provides confirmation of the nitrogen's chemical state. Similarly, the O 1s spectrum would exhibit a peak characteristic of the oxygen in the methoxy group.

The quantitative analysis of the peak areas in the XPS survey spectrum would allow for the determination of the relative atomic concentrations of carbon, nitrogen, and oxygen on the sample surface, which can be compared to the theoretical stoichiometry of the molecule (C₁₂H₉NO).

Expected XPS Data for this compound

The following table represents hypothetical yet expected binding energy ranges for the different chemical states of the elements in this compound, based on established XPS data for similar organic functional groups. researchgate.net

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | Aromatic C-C, C-H | ~ 284.8 |

| Carbon | C 1s | C -O (aromatic) | ~ 286.0 |

| Carbon | C 1s | C -CN | ~ 286.5 |

| Carbon | C 1s | O-C H₃ | ~ 286.3 |

| Nitrogen | N 1s | -C≡N | ~ 399.0 - 400.0 |

| Oxygen | O 1s | C-O -C | ~ 533.0 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. ambeed.com It is often employed to determine the optimized geometry and electronic properties of molecules. In a hypothetical DFT study of 7-Methoxynaphthalene-1-carbonitrile, various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) would be used to accurately model the molecule. ambeed.comaps.org

The primary outputs of a DFT calculation would include the optimized molecular structure, vibrational frequencies, and energies. These calculations would provide a detailed picture of bond lengths, bond angles, and dihedral angles, offering insights into the planarity and conformation of the naphthalene (B1677914) ring system and its substituents.

Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) (Note: This data is illustrative and not from actual calculations.)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C1-CN | 1.45 Å |

| C7-O | 1.36 Å | |

| O-CH3 | 1.43 Å | |

| Bond Angle | C2-C1-CN | 119.5° |

| C6-C7-O | 121.0° | |

| C7-O-CH3 | 118.5° | |

| Dihedral Angle | C8-C7-O-CH3 | 179.8° |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost than DFT.

An ab initio study of this compound would serve to validate the results obtained from DFT and to provide a more refined understanding of its electronic structure. These methods are particularly useful for calculating properties like electron correlation energies, which are important for accurately describing the interactions between electrons.

Electronic Structure and Reactivity Descriptors

Beyond the basic geometry and energy, computational methods can provide a wealth of information about the electronic distribution and reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. theswissbay.chuni-muenchen.de It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). theswissbay.ch The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. theswissbay.ch

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO would likely be distributed over the electron-rich methoxy (B1213986) group and the naphthalene ring, while the LUMO would be expected to be localized around the electron-withdrawing nitrile group.

Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not from actual calculations.)

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.75 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mdpi.comnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

An NBO analysis of this compound would quantify the delocalization of electron density and the hyperconjugative interactions between orbitals. For instance, it could reveal the extent of the interaction between the lone pairs on the oxygen atom of the methoxy group and the π-system of the naphthalene ring, as well as the electronic effects of the nitrile group. This analysis provides insights into the stability of the molecule and the nature of its chemical bonds.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack.

For this compound, the MEPS would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential might be found on the hydrogen atoms of the naphthalene ring.

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in predicting the chemical reactivity and stability of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). While specific DFT calculations for this compound are not readily found, a study on a related compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, which is synthesized from a close derivative, provides insight into the types of calculations performed. researchgate.net For this related molecule, local and global reactivity descriptors were computed to predict its reactivity. researchgate.net Such studies on similar molecules generally involve optimizing the molecular structure and then calculating these descriptors to understand the molecule's propensity to act as an electrophile or nucleophile.

Energetic and Thermodynamic Property Calculations

The thermodynamic properties of a compound, such as its enthalpy of formation and vaporization, are crucial for understanding its stability and behavior in different phases.

Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation (ΔfH°m) quantifies the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. There is a lack of specific experimental or calculated data for the standard molar enthalpy of formation of this compound in the available literature. However, data for the parent compound, naphthalene, provides a fundamental reference point. The standard molar enthalpy of formation for solid naphthalene has been reported, with a reviewed value of 78.0 ± 1.5 kJ/mol. nist.gov

Table 1: Standard Molar Enthalpy of Formation for Naphthalene (Solid)

| Compound | ΔfH°m (solid) (kJ/mol) |

| Naphthalene | 78.0 ± 1.5 nist.gov |

Enthalpies of Vaporization and Sublimation

The enthalpies of vaporization (ΔvapH) and sublimation (ΔsubH) are measures of the energy required to transform a substance from the liquid to the gas phase and from the solid to the gas phase, respectively. As with the enthalpy of formation, specific data for this compound is not available. For the parent naphthalene, the enthalpy of sublimation has been extensively studied.

Table 2: Enthalpy of Sublimation for Naphthalene

| Compound | ΔsubH (kJ/mol) | Temperature (K) |

| Naphthalene | 71 ± 4 nist.gov | 323 nist.gov |

| Naphthalene | 78 ± 1 nist.gov | 337 to 352 nist.gov |

Thermal Stability Investigations

Thermal stability studies are essential for determining the temperature at which a compound begins to decompose. While specific thermal stability investigations for this compound are not detailed in the reviewed literature, the thermal behavior of naphthalene and its derivatives has been a subject of interest. researchgate.net Generally, the thermal stability of such aromatic compounds is relatively high due to the stability of the aromatic ring system.

Molecular Conformation and Intermolecular Interactions

The three-dimensional structure of a molecule and the interactions between molecules are fundamental to its physical and chemical properties.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com For this compound, the key conformational flexibility arises from the rotation of the methoxy group relative to the naphthalene ring.

A computational study on the related molecule 1-methoxynaphthalene (B125815) using DFT with various basis sets has been performed. nih.govresearchgate.net In this study, the optimized geometry and torsional angles were calculated. For 1-methoxynaphthalene, the calculations indicated that the atoms of the methoxy group lie nearly in the same plane as the naphthalene ring. researchgate.net A similar planarity would be expected for the methoxy group in this compound to maximize conjugation, although steric interactions with adjacent hydrogens would influence the precise equilibrium geometry. The nitrile group, being linear, would lie in the plane of the aromatic ring.

In the solid state, intermolecular interactions such as π–π stacking and C—H⋯π interactions are expected to play a significant role in the crystal packing, as is common for planar aromatic systems. researchgate.net

Crystal Packing and Supramolecular Interactions

A detailed analysis of the crystal packing and supramolecular interactions of this compound is not available in the current body of published scientific literature. While general principles of crystal engineering would suggest the likelihood of π-π stacking interactions due to the aromatic naphthalene core, and potential dipole-dipole interactions involving the methoxy and nitrile functional groups, specific crystallographic data is required for a definitive description. Such data, typically obtained from single-crystal X-ray diffraction studies, would elucidate the precise arrangement of molecules in the solid state, including intermolecular distances and angles that govern the supramolecular architecture. Without experimental data or specific computational modeling for this compound, any description of its crystal packing remains speculative.

Non-Linear Optical (NLO) Properties Prediction

Theoretical predictions of the non-linear optical (NLO) properties of this compound have not been specifically reported in publicly accessible research. The investigation of NLO properties typically involves computational quantum mechanical methods, such as Density Functional Theory (DFT), to calculate key parameters that indicate a molecule's potential for applications in photonics and optoelectronics. The presence of an electron-donating group (methoxy) and an electron-withdrawing group (nitrile) on the naphthalene scaffold suggests the potential for intramolecular charge transfer, a key feature for second-order NLO activity. However, without dedicated computational studies, quantitative predictions of these properties are not available.

First Order Hyperpolarizability (β)

There is no published data from theoretical calculations on the first-order hyperpolarizability (β) of this compound. This parameter is a critical measure of a molecule's second-order NLO response. Its calculation requires sophisticated quantum chemical computations that, to date, have not been applied to this specific molecule in the available literature. Such a study would typically report the components of the β tensor and the total hyperpolarizability value, often compared to a standard reference material like urea, to assess its potential as an NLO material.

Applications of 7 Methoxynaphthalene 1 Carbonitrile in Advanced Chemical Research

As a Key Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the rigid naphthalene (B1677914) core renders 7-Methoxynaphthalene-1-carbonitrile a versatile precursor for the construction of more elaborate molecular architectures.

Naphthalene derivatives are fundamental starting materials for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and related systems, which are of interest in materials science and medicinal chemistry. While direct examples of this compound being used to construct larger fused ring systems are not extensively documented in mainstream literature, its structure is primed for such transformations. Methodologies like intramolecular dehydrogenative dehydro-Diels–Alder reactions have been used to create complex fused systems from highly functionalized naphthalene precursors. rsc.org The nitrile and methoxy (B1213986) groups can be seen as handles for directing further annulation reactions to build more complex, multi-ring structures. For instance, the nitrile group can participate in cycloaddition reactions or be transformed into other functionalities that facilitate ring closure, expanding the polycyclic system beyond the initial naphthalene core.

One of the most significant industrial applications of a closely related derivative, (7-methoxy-1-naphthyl)acetonitrile, is as a key intermediate in the synthesis of Agomelatine (B1665654). nih.govresearchgate.net Agomelatine is a pharmaceutical agent with agonist activity at melatoninergic receptors and antagonist activity at the 5-HT2C receptor, used in the treatment of major depression. nih.gov

Table 1: Synthesis Schemes for Agomelatine Intermediates

| Starting Material | Key Reagents | Intermediate Product | Application |

| 7-Methoxy-1-tetralone | Cyanoacetic acid, Benzylamine/Aniline | (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | Synthesis of Agomelatine |

| 7-Methoxy-1-tetralone | LiCH₂CN, DDQ | (7-Methoxy-1-naphthyl)acetonitrile | Synthesis of Agomelatine |

| 7-Methoxy-1-naphthoic acid | BH₃-THF, SOCl₂, KCN | (7-Methoxy-1-naphthyl)acetonitrile | Synthesis of Agomelatine |

The naphthalene scaffold is a common feature in chiral ligands and auxiliaries used in asymmetric catalysis. While specific applications of this compound in chiral synthesis are not widely reported, its structure is analogous to other naphthalene derivatives used for this purpose. For example, chiral stationary phases for liquid chromatography have been developed using a substituted naphthalene core to separate chiral amines. nih.gov

The synthesis of atropisomers—molecules that are chiral due to hindered rotation around a single bond—often employs naphthalene-containing fragments. Strategies involving central-to-axial chirality conversion have been used to create axially chiral quinoline-naphthalene systems. researchgate.net Given the defined substitution pattern of this compound, it represents a potential starting point for the synthesis of novel, multi-chiral systems where the methoxy and nitrile groups could be modified to build sterically demanding structures necessary for inducing axial chirality.

In Materials Science and Functional Materials Development

The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitrile) on a conjugated π-system makes this compound a molecule with potential for applications in materials science, particularly in areas requiring specific photophysical or electronic properties.

Photochromic systems are materials that undergo a reversible change in color upon exposure to light. This behavior often arises from molecules that can switch between two different isomers with distinct absorption spectra. While there is no direct research demonstrating the photochromic properties of this compound, molecules with solvent-dependent intramolecular charge transfer (ICT) states are known to be tunable through external stimuli. umbc.edu The donor-acceptor nature of this compound could potentially be harnessed to design photo-switchable systems, although this remains an area for future research exploration.

The electronic properties of this compound make it a candidate for exploration in optoelectronics. The nitrile group is a strong electron acceptor with a significant dipole moment, while the methoxy group is an effective electron donor. nih.govwikipedia.org This "push-pull" or donor-π-acceptor (D-π-A) architecture is a cornerstone for designing molecules with useful electronic and optical properties. nih.gov

Solvatochromism: Molecules with D-π-A structures often exhibit solvatochromism, where their absorption and fluorescence spectra shift depending on the polarity of the solvent. wikipedia.org This occurs because the change in dipole moment between the ground and excited states leads to differential stabilization by the solvent. Studies on other cyanonaphthalenes have shown solvatochromic shifts, suggesting that this compound would likely exhibit similar behavior, making it a potential candidate for use as a fluorescent probe to sense environmental polarity. acs.org

Building Block for Dyes and Functional Materials: The nitrile group is highly versatile and can be used as an anchor or acceptor moiety in more complex systems like dye-sensitized solar cells (DSSCs). nih.gov Theoretical and experimental studies have shown that incorporating conjugated nitrile groups as acceptors can broaden and strengthen the absorption spectra of dyes, improving light-harvesting efficiency. nih.govresearchgate.net The high polarity and electronegativity of the nitrile group make it an effective component in materials designed for charge transfer applications. nih.gov Therefore, this compound could serve as a valuable building block for creating larger, more complex dyes for optoelectronic devices.

Table 2: Properties and Potential Applications in Materials Science

| Feature | Property | Potential Application |

| Donor-π-Acceptor Structure | Intramolecular Charge Transfer (ICT) | Fluorescent probes, Optoelectronic materials |

| Nitrile Group | Strong Electron Acceptor, High Polarity | Component in DSSC dyes, Organic semiconductors |

| Methoxy Group | Electron Donor | Tuning of electronic energy levels |

| Naphthalene Core | Rigid, Conjugated π-System | Scaffold for functional materials |

Role in Supramolecular Assembly

The deliberate design and construction of complex, functional chemical systems through non-covalent interactions, known as supramolecular assembly, represents a significant and burgeoning field in advanced chemical research. Within this context, the molecular architecture of this compound, featuring a planar naphthalene core, an electron-withdrawing nitrile group, and an electron-donating methoxy group, suggests its potential as a versatile building block or guest molecule in various supramolecular structures. The interplay of its aromatic character and polar functional groups can facilitate a range of intermolecular interactions crucial for the formation of ordered assemblies.

Exploration into the supramolecular chemistry of naphthalene derivatives has revealed their capacity to engage in several key non-covalent interactions that drive the formation of larger architectures. These interactions include π-π stacking, hydrogen bonding (where applicable), and van der Waals forces. The extended π-system of the naphthalene ring is particularly prone to π-π stacking interactions, a phenomenon that plays a critical role in the organization of many supramolecular systems. ijrpr.com The presence of both a methoxy and a nitrile group on the naphthalene scaffold of this compound introduces electronic asymmetry, which can influence the geometry and strength of these stacking interactions.

While direct research on the role of this compound in supramolecular assembly is not extensively documented in publicly available literature, the behavior of analogous naphthalene derivatives provides a strong basis for predicting its potential contributions. For instance, studies on other methoxy-naphthalene derivatives have demonstrated their involvement in the formation of dimeric pairs and columnar structures through a combination of C—H···O and π-π interactions. researchgate.net The crystal structure of the related compound, 2-(7-Methoxy-1-naphthyl)acetonitrile, reveals the presence of weak aromatic π–π stacking with a centroid–centroid distance of 3.758 (3) Å, which contributes to the stabilization of its crystal lattice. nih.govresearchgate.net This provides evidence for the inherent ability of the 7-methoxynaphthalene moiety to participate in such ordering interactions.

The nitrile group, with its significant dipole moment and potential to act as a hydrogen bond acceptor, can further direct the assembly process. In the broader context of crystal engineering, which is closely related to supramolecular assembly, the precise positioning of functional groups on aromatic scaffolds is a key strategy for controlling the final architecture of the molecular solid. nih.gov The specific substitution pattern of this compound could, therefore, be leveraged to create specific and predictable supramolecular motifs.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The current industrial synthesis of 7-Methoxynaphthalene-1-carbonitrile and its precursors faces challenges related to costly starting materials and environmentally hazardous reagents. google.com A significant portion of existing methods relies on 7-methoxy-1-tetralone, a high-cost compound with a problematic synthesis process. google.com

Future research must prioritize the development of more economical and sustainable synthetic pathways. A promising avenue is the utilization of more readily available and less expensive starting materials. For instance, methods starting from 7-methoxy-naphthalene-2-ol or 7-methoxy-1-naphthoic acid have been proposed as more industrially viable alternatives. google.comgoogle.com

Furthermore, the replacement of hazardous reagents is a critical goal. For example, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in dehydrogenation steps presents environmental and cost concerns. google.com An alternative approach that has been explored involves an oxidation reaction using DDQ as a catalyst in the presence of oxygen, which is a step towards a greener process. patsnap.com Another patented method highlights a synthesis of 7-methoxynaphthaleneacetonitrile with the advantage of being environmentally friendly as water is the main by-product. patsnap.com

The table below summarizes some of the existing and proposed starting materials for the synthesis of this compound and related compounds.

| Starting Material | Advantages | Disadvantages |

| 7-Methoxy-1-tetralone | Established routes | High cost, problematic synthesis |

| 7-Methoxy-naphthalene-2-ol | Readily available, low cost | Newer, less established routes |

| 7-Methoxy-1-naphthoic acid | Can be synthesized in high yields | Requires multi-step process |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The current knowledge of the reactivity of this compound is largely confined to its role as a synthetic intermediate. The full extent of its chemical behavior remains to be explored. Future research should focus on systematically investigating its reactivity with a wide range of reagents and under various reaction conditions.

A key challenge will be achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) in its transformations. The naphthalene (B1677914) core and the methoxy (B1213986) and nitrile functional groups offer multiple sites for chemical modification. Understanding how to selectively target one position over another will be crucial for unlocking the synthetic utility of this molecule. For example, exploring electrophilic and nucleophilic aromatic substitution reactions, as well as reactions involving the nitrile group, could lead to a diverse array of novel derivatives with potentially interesting properties.

Advanced Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry offers a powerful tool for accelerating the discovery and development of new applications for this compound. By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, it is possible to predict the physical and chemical properties of the molecule and its derivatives. psu.edu

A significant research direction is the development of accurate structure-property relationships. This involves correlating specific structural features of the molecule with its electronic, optical, and material properties. psu.edu For instance, computational models could be used to predict how modifications to the naphthalene ring or the introduction of new functional groups would affect its absorption and emission spectra, its thermal stability, or its interaction with other molecules. This predictive capability can guide experimental efforts by identifying the most promising candidates for specific applications, thereby saving time and resources.

Integration into Emerging Functional Materials

While currently recognized as a biochemical and pharmaceutical chemical, the inherent properties of the methoxynaphthalene scaffold suggest that this compound could be a valuable building block for new functional materials. molbase.com The aromatic system and the presence of heteroatoms provide opportunities for its incorporation into polymers, metal-organic frameworks (MOFs), and other advanced materials.

Future research should explore the synthesis of polymers containing the this compound unit. These materials could exhibit interesting photophysical or electronic properties, making them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrile group could also be utilized for post-polymerization modifications, allowing for the fine-tuning of material properties.

Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is essential for process optimization and the development of new synthetic methods. While several synthetic routes have been reported, detailed mechanistic studies are often lacking.

Future work should employ a combination of experimental techniques (such as kinetic studies, isotopic labeling, and in-situ spectroscopy) and computational modeling to elucidate the intricate steps involved in key reactions. For example, a detailed mechanistic understanding of the deoxygenation reactions in the presence of transition metals, which have been proposed in newer synthetic routes, could lead to the development of more efficient and selective catalysts. google.com Unraveling these mechanisms will not only improve existing processes but also pave the way for the discovery of novel and unexpected chemical transformations.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。